N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
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Overview
Description
N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide typically involves the reaction of butylamine with a suitable oxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common method involves the use of a Friedel-Crafts acylation followed by a conversion from the acyl group to an amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide include other amides with different substituents or variations in the oxazole ring. Examples include:
- N-Butyl-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide
- N-Butyl-2-methyl-N-(4-methyl-1,3-imidazol-2-yl)butanamide
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62124-41-8 |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
XSBXJNYUXNMUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC |
Origin of Product |
United States |
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